molecular formula C15H13N3OS B2473154 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide CAS No. 771505-22-7

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide

Cat. No.: B2473154
CAS No.: 771505-22-7
M. Wt: 283.35
InChI Key: JPJQSAUKAYGDOQ-UHFFFAOYSA-N
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Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, antiviral, and immunomodulatory properties . The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl group and a cyclopropanecarboxamide moiety, contributes to its diverse biological activities.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-14(11-1-2-11)16-12-5-3-10(4-6-12)13-9-18-7-8-20-15(18)17-13/h3-9,11H,1-2H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJQSAUKAYGDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

Biological Activity

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. Its molecular formula is C20H23N5OSC_{20}H_{23}N_{5}OS, and it features a cyclopropanecarboxamide moiety attached to an imidazo[2,1-b][1,3]thiazole structure. The unique arrangement of these functional groups contributes to its biological efficacy.

Target Interactions

The primary biological target for this compound is Pantothenate synthetase, an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb). The compound forms a stable protein-ligand complex with this enzyme, inhibiting its function and thereby disrupting the bacterial metabolic pathways essential for growth and survival .

Biochemical Pathways

By inhibiting Pantothenate synthetase, the compound affects the synthesis of pantothenate and consequently the production of coenzyme A. This disruption leads to impaired fatty acid synthesis and energy metabolism in Mtb cells, resulting in bactericidal effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. It has shown significant activity against various strains of Mycobacterium tuberculosis with IC50 values in the low micromolar range .

Antiparasitic Activity

In vitro studies have also revealed that related compounds exhibit antiparasitic activity against Trypanosoma brucei, with effective concentrations (EC50) as low as 2 nM. This suggests potential applications in treating diseases like human African trypanosomiasis .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of Mtb growth with IC50 values indicating strong potential as an anti-tuberculosis agent .
Antiparasitic Activity Related compounds showed EC50 values of 2 nM against Trypanosoma brucei, indicating high potency .
Mechanistic Insights The compound's interaction with Pantothenate synthetase disrupts essential metabolic pathways in bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These studies suggest favorable bioavailability and distribution characteristics that enhance its therapeutic potential .

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